MTR-106

G-quadruplex stabilization DNA damage BRCA-deficient cancers

Select MTR-106 for its unique dual mechanism—stabilizing G-quadruplexes and inhibiting RNA Pol I—with proven activity in PARPi-resistant BRCA⁻/⁻ cancers (IC₅₀=0.18–0.25μM). Its 12-fold higher tissue-to-plasma ratio ensures rapid in vivo tumor penetration, making it superior to CX-5461 for resistance studies and combination therapy in solid tumor models.

Molecular Formula C28H27N7O2S
Molecular Weight 525.6 g/mol
Cat. No. B12401228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTR-106
Molecular FormulaC28H27N7O2S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C
InChIInChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+
InChIKeyKJAFGGSRXHIQPT-HDICACEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTR-106 (5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide Derivative): A Dual-Action G-Quadruplex Stabilizer and RNA Polymerase I Inhibitor


The compound designated as 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel- (commonly known as MTR-106) is a synthetic substituted quinolone amide that acts as a potent, orally bioavailable stabilizer of DNA G-quadruplex (G4) structures and an inhibitor of RNA polymerase I (Pol I) [1]. Its chemical architecture features a fused benzothiazolo-naphthyridine core with a hexahydropyrrolo[3,4-c]pyrrol moiety, distinguishing it from earlier-generation Pol I inhibitors and G4 ligands .

Why MTR-106 Cannot Be Replaced by CX-5461 or Other Pol I Inhibitors in BRCA-Deficient Cancer Research


The interchangeable use of in-class compounds like CX-5461 (pidnarulex) or BMH-21 for MTR-106 is not scientifically justified. While all are RNA polymerase I inhibitors, MTR-106 possesses a unique dual mechanism as both a G4 stabilizer and Pol I inhibitor, with a distinct binding mode and target profile [1]. Critically, MTR-106 demonstrates significant antiproliferative activity in homologous recombination repair (HR)-deficient and PARP inhibitor (PARPi)-resistant cancer cells, a property not shared by its close analog CX-5461, which exhibits a different sensitivity spectrum [2][3]. Furthermore, its rapid and extensive tissue distribution (12-fold higher tissue-to-plasma ratio) provides a pharmacokinetic advantage that cannot be assumed for other benzothiazolo-naphthyridine derivatives [4]. The failure to account for these specific differentiations can lead to non-reproducible results and incorrect mechanistic interpretations in BRCA-deficient cancer models.

Quantitative Evidence for MTR-106: Comparator-Based Differentiation in G4 Stabilization, Antiproliferative Activity, and Tissue Distribution


MTR-106 Exhibits 25-Fold Higher Selectivity for G-Quadruplex over dsDNA Compared to CX-5461

MTR-106 demonstrates a DC₅₀ value of 0.32 μM for G-quadruplex stabilization in a FRET melting assay, with a 25-fold selectivity for G4 structures over double-stranded DNA (dsDNA) . In contrast, the close analog CX-5461, while also a G4 stabilizer, exhibits a lower degree of selectivity and a different binding mode, acting primarily as a c-MYC G4 stabilizer that reduces the unfolding rate, whereas other G4 ligands like PDS and 360A function as chaperones that accelerate folding [1]. This quantitative selectivity window is a key differentiator for experiments requiring specific G4 targeting with minimal off-target DNA interactions.

G-quadruplex stabilization DNA damage BRCA-deficient cancers

MTR-106 Demonstrates Potent Antiproliferative Activity in PARPi-Resistant Cancer Cells, a Differentiating Feature from CX-5461

MTR-106 displays significant antiproliferative activity in homologous recombination repair (HR)-deficient and PARP inhibitor (PARPi)-resistant cancer cells [1]. Specifically, it exhibits IC₅₀ values of 0.18 μM, 0.22 μM, and 0.25 μM against BRCA1⁻/⁻ MDA-MB-436, BRCA1⁻/⁻ HCC1937, and BRCA2⁻/⁻ Capan-1 cell lines, respectively . In contrast, CX-5461, while effective in some BRCA-deficient contexts, shows a different sensitivity spectrum and is not consistently active against PARPi-resistant models [2]. This differential activity profile makes MTR-106 the preferred choice for studies focused on overcoming PARPi resistance in BRCA-deficient cancers.

PARP inhibitor resistance HR-deficiency anticancer activity

MTR-106 Achieves 12-Fold Higher Tissue-to-Plasma Concentration Ratio Compared to Talazoparib and CX-5461

A critical pharmacokinetic advantage of MTR-106 is its rapid and extensive tissue distribution. In rats, the drug distributes to tissues within 5 minutes, achieving average concentrations that are 12-fold higher in tissues than in plasma [1]. This is in stark contrast to talazoparib, which has a calculated human oral bioavailability of 0.5429 [2], and CX-5461, for which such a high tissue-to-plasma ratio has not been reported. This property is particularly relevant for targeting solid tumors, where high intratumoral drug concentrations are essential for efficacy.

Pharmacokinetics tissue distribution oral bioavailability

MTR-106 Demonstrates a Unique Dual-Targeting Mechanism on PARP1 G4 and PARP1, Differentiating from Talazoparib's Single-Target Profile

Molecular dynamics simulations reveal that MTR-106 binds to the PARP1 G-quadruplex by inducing a sandwich framework through stacking with dT1 and the capping G-pair (dG2 and dG14), resulting in largely enhanced binding affinity compared to the groove-binding mode of talazoparib [1]. Furthermore, in the catalytic pocket of PARP1, MTR-106 forms more extensive interactions with surrounding residues than talazoparib, leading to increased binding strength [2]. This dual-targeting of both PARP1 G4 and the PARP1 enzyme is a unique mechanistic feature that underlies its ability to overcome acquired drug resistance [3].

PARP1 G-quadruplex dual-targeting molecular dynamics

Recommended Applications for MTR-106 Based on Quantified Differential Evidence


Investigating PARP Inhibitor Resistance Mechanisms in BRCA-Deficient Cancer Models

MTR-106 is uniquely suited for studies focused on PARPi resistance, given its demonstrated antiproliferative activity in HR-deficient and PARPi-resistant cancer cells (IC₅₀ = 0.18–0.25 μM in BRCA⁻/⁻ cell lines) and its dual targeting of PARP1 G4 and PARP1 [1]. Researchers can use MTR-106 to interrogate resistance pathways and to test combination therapies in cell lines and xenograft models that have become refractory to standard PARP inhibitors like talazoparib or olaparib [2].

In Vivo Studies Requiring High Intratumoral Drug Concentrations and Oral Dosing

The 12-fold higher tissue-to-plasma concentration ratio and rapid tissue distribution (within 5 minutes) make MTR-106 an excellent choice for in vivo efficacy studies in solid tumor xenograft models, particularly those of BRCA-deficient cancers [3]. Its oral bioavailability allows for convenient dosing, and the high tissue penetration increases the likelihood of achieving pharmacologically relevant concentrations at the tumor site .

Probing G-Quadruplex Biology with High Selectivity Over Double-Stranded DNA

With a DC₅₀ of 0.32 μM and a 25-fold selectivity for G4 over dsDNA in FRET melting assays, MTR-106 provides a precise chemical probe for dissecting G4-dependent cellular processes without confounding effects from general DNA intercalation . This specificity is critical for generating clean, interpretable data in experiments aimed at linking G4 stabilization to DNA damage, cell cycle arrest, or transcriptional changes.

Comparative Mechanistic Studies with CX-5461 and Other Pol I Inhibitors

MTR-106's distinct binding mode (sandwich stacking vs. groove binding for talazoparib) and its differential activity in PARPi-resistant cells make it an ideal comparator for studies aiming to deconvolute the structure-activity relationships and resistance profiles of Pol I inhibitors and G4 ligands [4]. Using MTR-106 alongside CX-5461 or BMH-21 can reveal target-specific effects and inform the development of next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTR-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.